molecular formula C13H17NO2 B6274518 ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate CAS No. 39806-13-8

ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate

Cat. No. B6274518
CAS RN: 39806-13-8
M. Wt: 219.3
InChI Key:
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Description

Ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate, also known as EDDP, is an organic compound that is commonly used in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and alcohol, making it an ideal candidate for a variety of laboratory experiments. EDDP has been used in a variety of scientific applications, such as in organic synthesis, biochemistry, and physiology.

Scientific Research Applications

Effects on Biological Systems and Environmental Impact

  • Toxicological Assessment: Ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate's toxicological effects, particularly in terms of CNS toxicity and tolerance development, have been reviewed, highlighting the importance of investigating CNS toxicity and the functional consequences for organisms (Woolverton, 1986).
  • Mechanisms of Chemical Reactions: The compound's role in the acidolysis of lignin model compounds, contributing to understanding the chemical mechanisms involved in lignin breakdown and potential applications in biofuel production, has been explored (Yokoyama, 2015).
  • Environmental Fate and Biodegradation: The biodegradation and environmental fate of related ether compounds, focusing on their persistence and transformation in soil and water ecosystems, have been reviewed, offering insights into the environmental impact and degradation pathways of ether compounds similar to ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate (Thornton et al., 2020).

Chemical Properties and Applications

  • Chemical Analysis and Titration Methods: The compound's structural similarities to phenolic compounds have led to studies on the titration of phenolic compounds, which can provide a basis for developing analytical methods for similar compounds (Allen & Geddes, 1957).
  • Photo-oxidation and Stability: Investigations into the photo-oxidation of elastomers sensitized with chromophoric groups related to ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate have been conducted, shedding light on its potential applications in modifying material properties through photo-induced reactions (Bousquet & Fouassier, 1987).

Health and Safety Considerations

  • Sterilization Processes: The use of ethylene oxide, a related compound, for the sterilization of medical devices has been reviewed, which may provide insights into the safety and application considerations for using ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate in medical or pharmaceutical contexts (Mendes et al., 2007).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate involves the reaction of ethyl acetoacetate with 4-dimethylaminobenzaldehyde to form ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate.", "Starting Materials": [ "Ethyl acetoacetate", "4-dimethylaminobenzaldehyde", "Sodium ethoxide", "Ethanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 4-dimethylaminobenzaldehyde (1.0 equiv) in ethanol and add sodium ethoxide (1.1 equiv). Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate (1.0 equiv) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Quench the reaction by adding hydrochloric acid (1.0 equiv) and stirring for 10 minutes.", "Step 4: Extract the product with ethyl acetate and wash the organic layer with water.", "Step 5: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent.", "Step 7: Recrystallize the purified product from ethanol to obtain ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate as a white solid." ] }

CAS RN

39806-13-8

Product Name

ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate

Molecular Formula

C13H17NO2

Molecular Weight

219.3

Purity

95

Origin of Product

United States

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